![molecular formula C42H62N24O13 B6290479 Dodecamethylbambus[6]uril hydrate, bu[6] CAS No. 1227292-62-7](/img/structure/B6290479.png)

Dodecamethylbambus[6]uril hydrate, bu[6]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

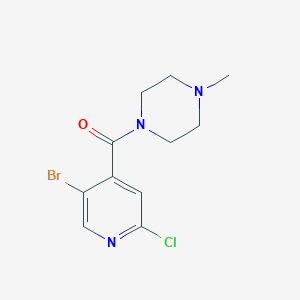

Dodecamethylbambusuril hydrate, bu, is a macrocycle composed of 12 methyl groups that encloses six benzene rings. It is a new macrocyclic compound which is able to bind anions with high affinity and selectivity .

Molecular Structure Analysis

The molecular formula of Dodecamethylbambusuril hydrate, bu is C42H60N24O12 . The molecular weight is 1093.08 . The compound is a white powder .Physical And Chemical Properties Analysis

Dodecamethylbambusuril hydrate, bu is a white powder . It has a molecular weight of 1093.08 . The melting point is greater than 300 degrees Celsius .Scientific Research Applications

Bu[6] has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new pharmaceuticals. For example, bu[6] has been used as a ligand in the synthesis of novel metal complexes, which have been studied for their potential applications in catalysis and drug delivery. Additionally, bu[6] has been used to study the mechanism of action of various drug molecules, as well as the biochemical and physiological effects of these drugs. Finally, bu[6] has been used in the development of new pharmaceuticals, as it is able to bind to a variety of metal ions and can be used to deliver drugs to specific sites in the body.

Mechanism of Action

Target of Action

Dodecamethylbambus6uril hydrate, also known as BU6, is a new macrocyclic compound . Its primary targets are anions , which it binds with high affinity and selectivity .

Mode of Action

BU6 interacts with its targets, the anions, by forming a complex . This interaction results in the anions being tightly bound within the macrocyclic structure of BU6, leading to changes in the anions’ behavior and properties .

Biochemical Pathways

The exact biochemical pathways affected by BU6 to bind anions with high affinity and selectivity suggests that it may influence pathways where these anions play a crucial role.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BU6

Result of Action

The binding of anions by BU6 can result in the formation of stable complexes . This can lead to changes in the properties and behavior of the anions, potentially influencing various molecular and cellular processes.

Action Environment

The action, efficacy, and stability of BU6 can be influenced by various environmental factors. For instance, the presence of different types of anions in the environment can affect the binding affinity and selectivity of BU[6] . Furthermore, factors such as pH and temperature may also influence the stability and action of BU6.

Advantages and Limitations for Lab Experiments

The advantages of using bu[6] in lab experiments include its ability to bind to a variety of metal ions, its relatively simple synthesis method, and its relatively strong binding. Additionally, bu[6] can be used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of these drugs. The main limitation of using bu[6] in lab experiments is its relatively large size, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for bu[6], including its use in the development of new pharmaceuticals, its use as a ligand in the synthesis of novel metal complexes, and its use to study the mechanism of action of various drug molecules. Additionally, bu[6] could be used to study the effects of various drugs on cells and tissues, as well as the effects of these drugs on the body as a whole. Finally, bu[6] could be used to develop new materials for use in a variety of applications, such as catalysis and drug delivery.

Synthesis Methods

The synthesis of bu[6] is relatively straightforward and can be accomplished in a few steps. First, a bromide is reacted with a diol, such as ethylene glycol, in the presence of a base to form the desired macrocyclic ligand. This reaction is followed by a deprotection step, in which the bromide is removed and the desired macrocyclic ligand is formed. Finally, the ligand is hydrated to form the desired dodecamethylbambus[6]uril hydrate, bu[6].

Safety and Hazards

The product is not classified according to the CLP regulation . Precautionary statements include avoiding contact with eyes, skin, or clothing, wearing protective gloves/clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, storing in a well-ventilated place, keeping the container tightly closed, and disposing of contents/container in accordance with local/regional/national/international regulations .

properties

IUPAC Name |

(4R,8S,12S,16R,20R,24S,28S,32R,36R,40S,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60N24O12.H2O/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73;/h19-30H,13-18H2,1-12H3;1H2/t19-,20+,21-,22+,23+,24-,25+,26-,27-,28+,29-,30+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEXZVALXPVGNG-CTBRYOFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2[C@@H](N(C1=O)C)N3CN4[C@H]5[C@H](N(C(=O)N5C)C)N(C4=O)CN6[C@@H]7[C@@H](N(C(=O)N7C)C)N(C6=O)CN8[C@H]9[C@H](N(C(=O)N9C)C)N(C8=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN1[C@H]4[C@H](N(C(=O)N4C)C)N(C1=O)CN2C3=O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N24O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290405.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290412.png)

![N-[2-(Diphenylphosphinyl)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6290417.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290427.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290438.png)

![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290439.png)

![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290452.png)

![N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6290453.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290461.png)

![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290470.png)

![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290471.png)

![[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290485.png)